molecular formula C8H7BrN2 B13896900 5-Bromo-2-(trideuteriomethyl)indazole

5-Bromo-2-(trideuteriomethyl)indazole

Cat. No.: B13896900
M. Wt: 214.08 g/mol
InChI Key: QFZOHVHNTZTZMJ-FIBGUPNXSA-N
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Description

5-Bromo-2-(trideuteriomethyl)indazole is a synthetic compound belonging to the indazole family, characterized by the presence of a bromine atom at the 5th position and a trideuteriomethyl group at the 2nd position of the indazole ring. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trideuteriomethyl)indazole typically involves the bromination of 2-(trideuteriomethyl)indazole. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trideuteriomethyl)indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are used

Major Products Formed

The major products formed from these reactions include substituted indazoles, indazole oxides, and various coupled products depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trideuteriomethyl)indazole involves its interaction with specific molecular targets and pathways. The bromine atom and trideuteriomethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindazole: Lacks the trideuteriomethyl group but shares the bromine substitution at the 5th position.

    2-Methylindazole: Contains a methyl group instead of a trideuteriomethyl group at the 2nd position.

    5-Chloro-2-(trideuteriomethyl)indazole: Similar structure but with a chlorine atom instead of bromine

Uniqueness

5-Bromo-2-(trideuteriomethyl)indazole is unique due to the presence of both the bromine atom and the trideuteriomethyl group, which confer distinct chemical and biological properties. The trideuteriomethyl group enhances the compound’s stability and alters its metabolic profile, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

214.08 g/mol

IUPAC Name

5-bromo-2-(trideuteriomethyl)indazole

InChI

InChI=1S/C8H7BrN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3/i1D3

InChI Key

QFZOHVHNTZTZMJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C2C=C(C=CC2=N1)Br

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)Br

Origin of Product

United States

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